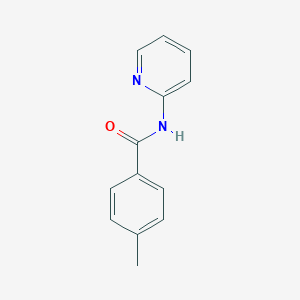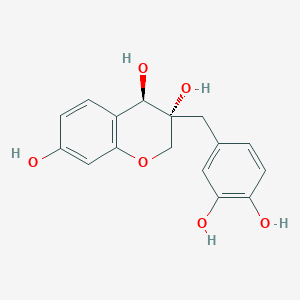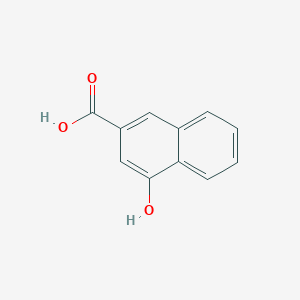
4-羟基-2-萘甲酸
描述
4-Hydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H8O3 and a molecular weight of 188.18 . It is a solid substance and is produced by air oxidation of 1-tetralone-3-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-naphthoic acid involves the air oxidation of 1-tetralone-3-carboxylic acid . In a study, it was found that the bacterial P450 monooxygenase from Rhodopseudomonas palustris, known as CYP199A2, exhibited oxidation activity towards three hydroxynaphthoic acids . Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .Molecular Structure Analysis
The InChI code for 4-Hydroxy-2-naphthoic acid is 1S/C11H8O3/c12-10-6-8 (11 (13)14)5-7-3-1-2-4-9 (7)10/h1-6,12H, (H,13,14) and the InChI key is NIOAVQYSSKOCQP-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Hydroxy-2-naphthoic acid is produced by air oxidation of 1-tetralone-3-carboxylic acid . The kinetics of thermal decomposition of the H1·½DIOX compound yields an activation energy of ∼60 kJ mol −1 for the desolvation reaction .Physical And Chemical Properties Analysis
4-Hydroxy-2-naphthoic acid has a melting point of 182-183 °C . It has a density of 1.399±0.06 g/cm3 . It is a solid substance and is stored in a refrigerator .科学研究应用
芳酰胺的合成
4-羟基-2-萘甲酸衍生物用于合成芳酰胺,这对于生产有机偶氮颜料、药品和杀虫剂至关重要。Shteinberg(2022)的研究探讨了合成3-羟基-2-萘甲酸苯胺这一重要衍生物的催化方法,使用磷三氯化物和三氟化锑等有效催化剂,以实现高质量生产并获得实用的定量产量 (Shteinberg, 2022)。
合成过程和纯度提高
姜廷顺(2008)探讨了羟基萘甲酸衍生物的合成过程,如2-羟基-1-萘甲酸。该过程涉及在正辛烷中使用β-萘酚和氢氧化钠,可达到高达98%的纯度。该研究突出了反应条件(如压力、温度和时间)对产品产量的影响,优化以实现高生产效率 (Jiang Ting-shun, 2008)。
药用应用
齐张、梅琦丽和梅兴(2015)的工作展示了羟基萘甲酸衍生物在药物领域的潜力,他们在共结晶实验中发现了1-羟基-2-萘甲酸(HNA)的新多形态。这种新形式更加稳定,对于药物共晶制备具有重要意义 (Qi Zhang, Meiqi Li, & X. Mei, 2015)。
抗炎活性
程雅婷等人(2017)研究了细菌来源代谢产物如1,4-二羟基-2-萘甲酸(1,4-DHNA)的抗炎活性,该物质结合芳香烃受体(AhR),在肠道中展现抗炎活性。该研究提供了关于羟基/羧基取代萘甲酸在年轻成年小鼠结肠和人类结肠癌细胞中结构依赖的AhR活性的见解 (Yating Cheng et al., 2017)。
光物理性质
Mishra等人(2005)对羟基萘甲酸衍生物的光物理性质进行了研究。他们使用各种光谱和理论方法研究了1-羟基-2-萘甲酸(1,2-HNA)的光物理和光化学性质,揭示了其浓度、溶剂、pH和温度依赖的荧光行为,这对于材料科学和化学中的各种应用至关重要 (H. Mishra et al., 2005)。
作用机制
Target of Action
4-Hydroxy-2-naphthoic acid (4H2NA) is a hydroxynaphthoic acid that has been found to interact with various targets. It forms solvates with 1,4-dioxane (DIOX) and dimethyl sulfoxide (DMSO), and their structures are stabilized by host–host and host–guest hydrogen bonds . It also forms a hydrated salt with 1,4-diazabicyclo[2.2.2]octane, DABCO .
Mode of Action
The interaction of 4H2NA with its targets results in the formation of stable structures. The compound forms solvates with DIOX and DMSO, and these structures are stabilized by host–host and host–guest hydrogen bonds . This suggests that 4H2NA can form stable complexes with other molecules, potentially influencing its biological activity.
Biochemical Pathways
For instance, 6-hydroxy-2-naphthoic acid, a structural isomer of 4H2NA, has been reported to be oxidized by whole cells of the recombinant Escherichia coli strain expressing CYP199A2 to afford 6,7-dihydroxynaphthoic acid . This suggests that 4H2NA might also be involved in similar oxidation reactions.
Pharmacokinetics
The compound’s ability to form solvates and salts suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The compound’s ability to form stable complexes with other molecules suggests that it may influence the structure and function of these molecules .
Action Environment
The action of 4H2NA can be influenced by environmental factors. For instance, the formation of solvates and salts with DIOX, DMSO, and DABCO suggests that the presence of these molecules in the environment can influence the action of 4H2NA . Additionally, the stability of these complexes may be influenced by factors such as temperature and pH.
安全和危害
未来方向
The future directions for 4-Hydroxy-2-naphthoic acid could involve its use in the synthesis of Liquid Crystal Polymers (LCPs) like Vectra . It could also be used in the synthesis of dihydroxynaphthoic acids using bacterial P450 monooxygenase . Additionally, the formation of inclusion compounds of hydroxynaphthoic acids could be explored .
属性
IUPAC Name |
4-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOAVQYSSKOCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-naphthoic acid | |
CAS RN |
1573-91-7 | |
| Record name | 4-hydroxynaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 4-hydroxy-2-naphthoic acid derivatives?
A1: Several methods exist for synthesizing 4-hydroxy-2-naphthoic acid derivatives. One approach utilizes aromatic aldehydes as starting materials, yielding substituted 4-hydroxy-2-naphthoic acid derivatives. This improved procedure has proven effective in preparing a natural naphthalene derivative found in Ulmus thomasii []. Another method involves converting methyl (E)-2-cyanomethylcinnamates, derived from Baylis-Hillman acetates, into various 4-hydroxy-2-naphthoic acids and benzylidenesuccinimides [, ].
Q2: How does the structure of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) influence its interaction with the aryl hydrocarbon receptor (AhR)?
A2: 1,4-DHNA demonstrates potent AhR agonistic activity, comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in both young adult mouse colonic (YAMC) and human Caco2 colon cancer cells. Computational analysis reveals that 1,4-DHNA binds to the AhR binding pocket similarly to TCDD, primarily differing due to the negatively charged group of 1,4-DHNA [].
Q3: What are the structural requirements for hydroxyl/carboxy-substituted naphthoic acids (NAs) to induce CYP1A1 activity?
A3: Structure-activity relationship studies indicate that inducing CYP1A1 activity generally requires the presence of one or both 1,4-dihydroxy substituents on the naphthoic acid scaffold. The presence of the 2-carboxyl group significantly enhances this activity [].
Q4: Are there any microbial sources for 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)?
A4: Yes, 1,4-DHNA is a bacterial-derived metabolite. It exhibits anti-inflammatory activity in the gut [].
Q5: How do the activities of 1-hydroxy-2-naphthoic acid (1-HNA) and 4-hydroxy-2-naphthoic acid (4-HNA) compare to 1,4-DHNA in terms of AhR activation?
A5: While less potent than 1,4-DHNA, both 1-HNA and 4-HNA can induce AhR activity. They trigger a maximal (TCDD-like) response for CYP1B1 in both YAMC and Caco2 cells and for CYP1A1 in Caco2 cells [].
Q6: Can you describe the synthesis of γ-lactones related to 4-hydroxy-2-naphthoic acid?
A6: Researchers have synthesized γ-lactones of both 1-methoxy-3-hydroxymethyl-2-naphthoic acid and 3-hydroxymethyl-4-methoxy-2-naphthoic acid as part of their investigations into sorigenins. These syntheses involved distinct pathways, utilizing different starting materials and reaction sequences [].
Q7: Have there been any studies focusing on the synthesis of amino-substituted 4-hydroxy-2-naphthoic acids?
A7: Yes, researchers have explored the synthesis of specific amino-substituted derivatives, including 6-amino-4-hydroxy-2-naphthoic acid ("carboxy γ-acid") []. Additionally, efforts have been made to synthesize 7-amino-4-hydroxy-2-naphthoic acid ("carboxy j-acid") starting from 3-amino-2-naphthoic acid []. Efficient methods for synthesizing and separating 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids have also been developed [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


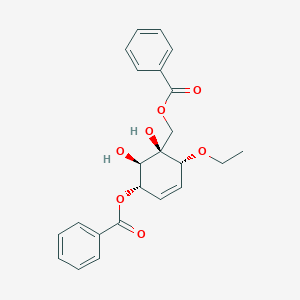
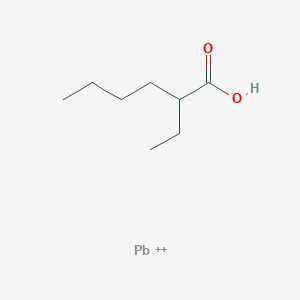
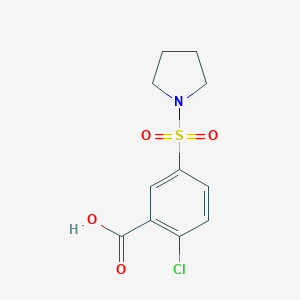
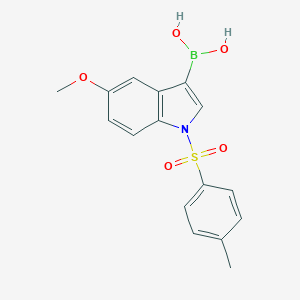
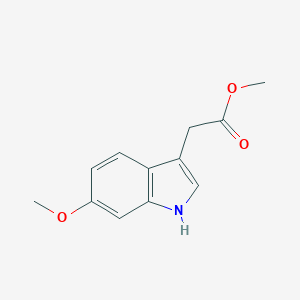
![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)

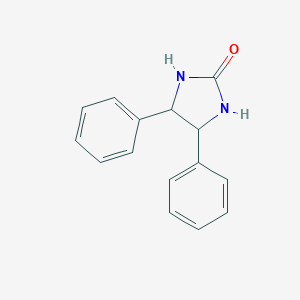
![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)
